2-Ethyl-6-methylbenzonitrile
Overview
Description
2-Ethyl-6-methylbenzonitrile is an organic compound with the molecular formula C₁₀H₁₁N. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a methyl group at the sixth position. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylbenzonitrile can be achieved through several methods. One common method involves the reaction of 2-ethyl-6-methylbenzylamine with a dehydrating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding nitrile . Another method involves the direct cyanation of 2-ethyl-6-methylbenzyl chloride using sodium cyanide (NaCN) in the presence of a phase transfer catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation: 2-Ethyl-6-methylbenzoic acid.
Reduction: 2-Ethyl-6-methylbenzylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethyl-6-methylbenzonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylbenzonitrile depends on its chemical reactivity. In biological systems, nitriles can undergo hydrolysis to form amides or carboxylic acids, which can interact with various molecular targets. The specific pathways and molecular targets involved depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzonitrile: Lacks the methyl group at the sixth position.
6-Methylbenzonitrile: Lacks the ethyl group at the second position.
2-Methylbenzonitrile: Lacks the ethyl group at the second position and has a methyl group at the second position instead.
Uniqueness
2-Ethyl-6-methylbenzonitrile is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can affect the compound’s electron density and steric hindrance, making it distinct from other benzonitrile derivatives.
Properties
IUPAC Name |
2-ethyl-6-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSMBHUQCGSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408078 | |
Record name | 2-ethyl-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95881-22-4 | |
Record name | 2-ethyl-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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